Acrylonitrile-2-d
Overview
Description
Acrylonitrile-2-d is a stable isotope of Acrylonitrile . It has a molecular formula of H2C=CDCN and a molecular weight of 54.07 . It is used in various fields of scientific research and industry.
Synthesis Analysis
Acrylonitrile, including its isotopes, can be synthesized by radical or anionic polymerization techniques . The Sohio Acrylonitrile Process, developed in the 1950s, is a significant method for acrylonitrile production .Molecular Structure Analysis
The molecular structure of Acrylonitrile-2-d consists of a vinyl group (−CH=CH2) linked to a nitrile (−C≡N) .Chemical Reactions Analysis
The reactions between acrylonitrile and two different reactive species, namely N (^2 D) and the CN radical, were investigated . For each reaction, several product channels involving the elimination of H atoms were identified, allowing the formation of different radical species, depending on the initial site of attack . Both reactions appear to be exothermic and without an entrance barrier .Physical And Chemical Properties Analysis
Acrylonitrile-2-d is a colorless, volatile liquid . It has a refractive index of n20/D 1.391 (lit.), a boiling point of 77 °C (lit.), a melting point of −83 °C (lit.), and a density of 0.830 g/mL at 25 °C .Scientific Research Applications
Production of Acrylonitrile from Biomass
Acrylonitrile-2-d can be produced from biomass, although this process is still in its infancy . The highest yields of acrylonitrile (60%) are obtained from glycerol as the biomass-derived feed material . However, because glycerol is derived from a food-biomass source, its use for industrial purposes is rather unacceptable to the general public and most governments .
Renewable Acrylonitrile Production
Acrylonitrile-2-d is a petroleum-derived compound used in resins, polymers, acrylics, and carbon fiber . A process for renewable Acrylonitrile-2-d production uses 3-hydroxypropionic acid (3-HP), which can be produced microbially from sugars . This process achieves Acrylonitrile-2-d molar yields exceeding 90% from ethyl 3-hydroxypropanoate (ethyl 3-HP) via dehydration and nitrilation with ammonia over an inexpensive titanium dioxide solid acid catalyst .
Reactivity with Hydrocarbons
Acrylonitrile-2-d has been studied for its reactivity with different hydrocarbons, with possible applications in the atmosphere of Titan . These studies have focused on the reactions of N(
2^22
D) with Acrylonitrile-2-d .Production of Resins and Polymers
Acrylonitrile-2-d is widely used in the production of resins and polymers . These materials have a wide range of applications, including in the automotive, construction, and packaging industries .
Production of Acrylics
Acrylonitrile-2-d is also used in the production of acrylics . Acrylics are used in a variety of applications, including paints, coatings, adhesives, sealants, and textiles .
Production of Carbon Fiber
Acrylonitrile-2-d is used in the production of carbon fiber . Carbon fiber is a high-strength, lightweight material that is used in a variety of applications, including aerospace, automotive, and sporting goods .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-deuterioprop-2-enenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N/c1-2-3-4/h2H,1H2/i2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHHRLWOUZZQLW-VMNATFBRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50479984 | |
Record name | Acrylonitrile-2-d | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
54.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acrylonitrile-2-d | |
CAS RN |
4635-82-9 | |
Record name | Acrylonitrile-2-d | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50479984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4635-82-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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